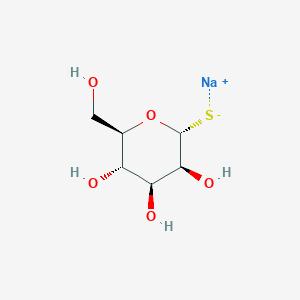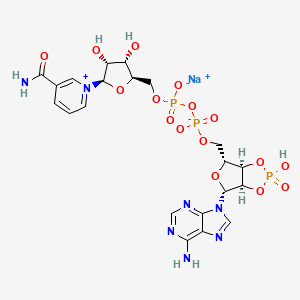
ShK – Stichodactyla toxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ShK (Stichodactyla helianthus Neurotoxin) has been isolated from the venom of the Carribean sea anemone Stoichactis helianthus. ShK inhibits voltage-dependent potassium channels. It blocks Kv1.3 (KCNA3) potently and also Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) respectively with a Kd of 11 pM, 16 pM, 312 pM and 165 pM. Interestingly, it was also demonstrated that ShK potently inhibits the hKv3.2b channel with an IC50 value of approximately 0.6 nM.
Applications De Recherche Scientifique
Kv1.3 Potassium Channel Blockade and Autoimmune Disease Treatment
ShK toxin, derived from the sea anemone Stichodactyla helianthus, has been identified as a potent blocker of Kv1.3 potassium channels, crucial in the activation of human effector memory T cells (TEM). Its selective blockade is valuable for treating autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and type-1 diabetes. Research has shown that ShK toxin analogues, modified for improved specificity and reduced proteolysis, maintain biological activity, suggesting potential therapeutic applications (Beeton et al., 2008).
Insights into Potassium Channel Architecture
Studies on ShK toxin have also provided insights into the architecture of various potassium channels. By analyzing the interaction between ShK toxin and different potassium channels, researchers have been able to infer structural similarities among these channels, which could aid in developing specific modulators for therapeutically important channels like IKCa1 (Rauer et al., 1999).
Development of Kv1.3 Channel Inhibitors
ShK toxin's well-characterized structure and binding properties make it an attractive target for designing structural and functional mimetics. Efforts to develop novel mimetics of ShK toxin have led to compounds that inhibit the Kv1.3 channel with varying degrees of activity, demonstrating the feasibility of creating peptide-based therapeutics for conditions like multiple sclerosis (Harvey et al., 2005); (Baell et al., 2002).
Pharmaceutical Optimization of Peptide Toxins
Research has focused on enhancing the pharmaceutical properties of ShK toxin and similar peptide toxins. By combining chemical strategies with high-throughput electrophysiology, significant improvements in the selectivity and pharmacokinetic profiles of these toxins have been achieved. This optimization is crucial for their potential use as therapeutics in autoimmune diseases (Murray et al., 2015).
Role in Neuroinflammatory Diseases
ShK toxin's ability to inhibit Kv1.3 channels has implications for treating neuroinflammatory diseases. As Kv1.3 channels play a role in T lymphocytes and microglial cells, ShK toxin and its analogues are being explored as potential treatments for diseases like multiple sclerosis, stroke, epilepsy, and Alzheimer’s and Parkinson’s disease (Wang et al., 2020).
Propriétés
Numéro CAS |
165168-50-3 |
|---|---|
Nom du produit |
ShK – Stichodactyla toxin |
Formule moléculaire |
C169H274N54O48S7 |
Poids moléculaire |
4054.85 Da |
Apparence |
White lyophilized solidPurity rate: > 97%AA sequence: Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)
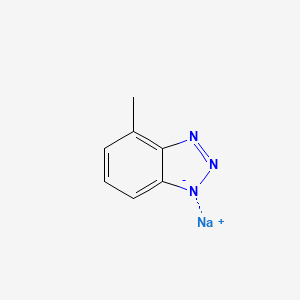
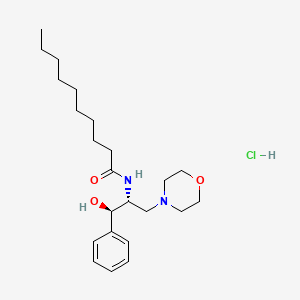
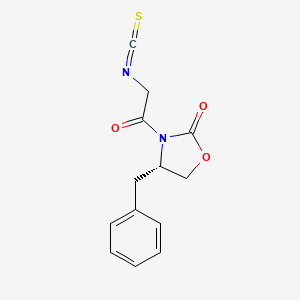
![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)
